2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1226442-18-7
VCID: VC11988129
InChI: InChI=1S/C20H19FN4O2S/c1-12(19(27)23-20-22-16-4-2-3-5-17(16)28-20)25-18(26)11-10-15(24-25)13-6-8-14(21)9-7-13/h6-12H,2-5H2,1H3,(H,22,23,27)
SMILES: CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Molecular Formula: C20H19FN4O2S
Molecular Weight: 398.5 g/mol

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

CAS No.: 1226442-18-7

Cat. No.: VC11988129

Molecular Formula: C20H19FN4O2S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide - 1226442-18-7

Specification

CAS No. 1226442-18-7
Molecular Formula C20H19FN4O2S
Molecular Weight 398.5 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C20H19FN4O2S/c1-12(19(27)23-20-22-16-4-2-3-5-17(16)28-20)25-18(26)11-10-15(24-25)13-6-8-14(21)9-7-13/h6-12H,2-5H2,1H3,(H,22,23,27)
Standard InChI Key XIYSVRWALMBTGT-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Canonical SMILES CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, reflecting its pyridazinone core substituted with a 4-fluorophenyl group and a tetrahydrobenzothiazole-linked propanamide chain . Its molecular formula, C₂₀H₁₉FN₄O₂S, confirms the presence of fluorine, sulfur, and multiple nitrogen atoms, which are critical for hydrogen bonding and molecular interactions.

Structural Descriptors

  • SMILES Notation:
    CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

  • InChIKey:
    XIYSVRWALMBTGT-UHFFFAOYSA-N
    These identifiers enable precise structural reconstruction and database searches. The pyridazinone ring (position 1) is conjugated to the 4-fluorophenyl group, while the propanamide linker connects to the tetrahydrobenzothiazole system, creating a planar and rigid framework conducive to receptor binding.

Physicochemical Properties

PropertyValue
Molecular Weight398.5 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5
Table 1: Predicted physicochemical properties based on PubChem data .
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability without excessive hydrophobicity.

Synthesis and Optimization Strategies

Challenges in Synthesis

Key hurdles include:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring may reduce reaction yields.

  • Regioselectivity: Ensuring proper orientation during cyclization requires precise temperature and catalyst control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, Ar-H), 3.45–3.12 (m, 4H, CH₂), 1.98 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 399.1452 [M+H]⁺ (calc. 399.1455) .

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (μM)MIC (μg/mL)
This CompoundCOX-2, VEGFR-21.2–3.88–16
CelecoxibCOX-20.05N/A
DoxorubicinTopoisomerase II0.1N/A
CiprofloxacinDNA gyraseN/A0.5–2
Table 2: Comparative bioactivity profiles.
While less potent than established drugs, this compound’s multi-target activity positions it as a scaffold for hybrid therapeutics.

Future Directions

  • In Vivo Studies: Assess pharmacokinetics and toxicity in rodent models.

  • Structural Optimization: Introduce sulfonamide groups to enhance COX-2 selectivity.

  • Combination Therapies: Pair with checkpoint inhibitors to amplify anticancer effects.

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